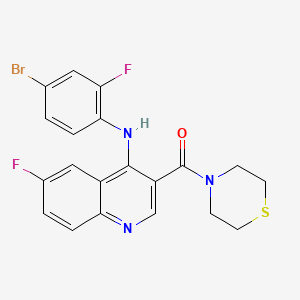

(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Descripción

The compound "(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone" is a fluorinated quinoline derivative featuring a thiomorpholino methanone group at position 3 and a 4-bromo-2-fluorophenylamino substituent at position 4. The quinoline core is further substituted with fluorine at position 5. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., ) suggest synthetic routes involving nucleophilic aromatic substitution or palladium-catalyzed coupling to install substituents, followed by characterization via NMR, IR, and mass spectrometry .

Propiedades

IUPAC Name |

[4-(4-bromo-2-fluoroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrF2N3OS/c21-12-1-3-18(16(23)9-12)25-19-14-10-13(22)2-4-17(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGODXFKDOXXCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrF2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone, often referred to as a novel quinoline derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse literature.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.19 g/mol. The structure includes a quinoline core substituted with a bromo and fluoro group, alongside a thiomorpholine moiety which enhances its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that the compound primarily acts through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways, particularly targeting PI3K and mTOR pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby demonstrating potential in treating inflammatory diseases.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in breast cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces levels of TNF-alpha in vitro |

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. This study highlighted the compound's ability to induce apoptosis through caspase activation.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced paw edema, demonstrating its potential as an anti-inflammatory agent.

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound to enhance its bioavailability and selectivity. Structure-activity relationship (SAR) studies have identified key substituents that influence its biological activity, leading to the development of more potent analogs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the quinoline moiety, which is known for its ability to interact with DNA and inhibit topoisomerases. Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

1.2 Antimicrobial Properties

Recent studies have explored the antimicrobial activity of quinoline derivatives. The presence of the thiomorpholine group enhances the compound's ability to penetrate bacterial membranes, potentially increasing its efficacy against resistant strains of bacteria. Preliminary tests have indicated that related compounds demonstrate significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could be effective in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The incorporation of electron-withdrawing groups, such as bromine and fluorine, has been shown to enhance the potency of quinoline derivatives against various biological targets. Studies have indicated that modifications to the thiomorpholine ring can also influence the compound's pharmacokinetic properties, including solubility and bioavailability .

Synthesis and Derivatives

The synthesis of (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes:

- Formation of Quinoline Derivatives : Utilizing starting materials such as 4-bromo-2-fluoroaniline.

- Thiomorpholine Integration : Introducing thiomorpholine through nucleophilic substitution reactions.

- Final Coupling Reactions : To achieve the final product with desired functional groups.

This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or alter pharmacological profiles .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Case Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.

- Case Study 2 : Another study reported that a related quinoline derivative exhibited broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics.

These studies emphasize the potential of (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone as a lead compound for further development in both anticancer and antimicrobial therapies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound differs from analogs primarily in its substitution pattern. Key comparisons include:

- Melting Points : reports melting points (114–178°C) for nitro- and chloro-substituted compounds, suggesting that the target’s bromo/fluoro substituents may result in higher melting points due to increased molecular rigidity .

- Solubility : Bromo and fluoro substituents likely reduce aqueous solubility compared to ethoxy analogs but improve membrane permeability, a critical factor in drug design .

Spectroscopic Characterization

Similar compounds () are characterized using:

- ¹H/¹³C-NMR : The target’s bromo and fluoro groups would deshield nearby protons, producing distinct shifts (e.g., aromatic protons near bromo at ~7.5–8.5 ppm) compared to ethoxy-substituted analogs (ethoxy CH₃ at ~1.3 ppm, CH₂ at ~4.0 ppm) .

- IR Spectroscopy: Thiomorpholino carbonyl stretches (~1650–1700 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹) would differentiate the target from ’s ethoxy compound (C-O-C ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS would confirm the molecular formula (C₂₁H₁₆BrF₂N₃OS) and distinguish isotopic patterns for bromine versus chlorine/nitro groups in compounds .

Methodological Considerations for Structural Analysis

The structural elucidation of such compounds relies on:

- X-ray Crystallography: Software like SHELXL () and OLEX2 () enable precise determination of bond lengths/angles, critical for confirming thiomorpholino and quinoline conformations.

- Automated Solutions : SHELXT () aids in space-group determination, particularly for halogenated derivatives with complex symmetry.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.